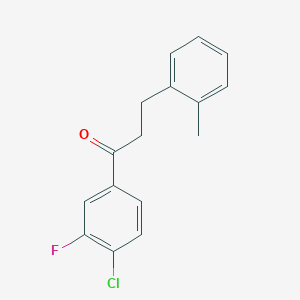

3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated and chlorinated aromatic compounds involves various strategies. For instance, the preparation of 3-fluoro-4-hexylthiophene was achieved through a synthetic route involving perbromination followed by bromine/fluorine exchange . Similarly, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . These methods suggest that the synthesis of the target compound might also involve halogen exchange reactions and condensation steps under basic conditions.

Molecular Structure Analysis

The molecular structure and conformation of related halogenated compounds have been studied using various techniques. For example, 2-Chloro-3-fluoro-1-propene was found to exist in equilibrium between syn and gauche conformations, with the syn conformation being more stable . The molecular structures of a series of substituted chalcones were determined to have the keto group in s-cis configuration with respect to the olefinic double bond . These findings indicate that the molecular structure of the target compound may also exhibit specific conformational preferences and geometrical parameters that can be studied using similar methods.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can be inferred from the copolymerization behavior of related molecules. For instance, various ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates were copolymerized with styrene, and their reactivity ratios were determined . The presence of halogen substituents on the aromatic rings influences the reactivity and the properties of the resulting copolymers. This suggests that the target compound may also participate in similar chemical reactions, potentially leading to the formation of novel polymeric materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The FT-IR, hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provide insights into the vibrational modes, electronic transitions, and charge distribution within the molecule . The glass transition temperatures of copolymers derived from related compounds indicate a decrease in chain mobility due to the dipolar character of the substituents . These analyses suggest that the target compound may exhibit unique electronic properties and thermal behavior that can be characterized using similar techniques.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Compounds with similar halogen substitutions have been synthesized for detailed spectral analysis and quantum chemical studies. For example, derivatives of 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one have been synthesized and analyzed for their molecular geometry, chemical reactivity, UV, emission, and fluorescent quantum yields through experimental and computational methods (Satheeshkumar et al., 2017). These analyses are crucial in understanding the electronic properties of halogen-substituted compounds, potentially including 3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone, and their application in material science.

Material Science and Polymer Chemistry

The introduction of fluorine and chlorine atoms into organic molecules significantly impacts their physical and chemical properties, making them valuable in material science and polymer chemistry. For instance, the oxidative polymerization of fluorine-substituted phenols has been explored to yield polymers with unique properties (Hyun et al., 1988). These methodologies can be applied to synthesize and manipulate polymers derived from compounds like 3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone for specific applications, such as high-performance materials with tailored electronic properties.

Theoretical and Computational Chemistry

Derivatives of chloro- and fluoro-substituted compounds have been subjects of theoretical and computational studies to understand their electronic structures, reactivity, and stability. For instance, DFT calculations and experimental studies on phosphazene-(eta 6-arene)chromium tricarbonyl derivatives have illuminated the chemically active sites responsible for their reactivity (Allcock et al., 1991). These insights are vital for designing novel compounds with desired reactivities and properties for catalysis, pharmaceuticals, and material science.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-7-11(8-14(18)9-12)15(19)5-4-10-2-1-3-13(17)6-10/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLLJZNOOUCUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644545 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone | |

CAS RN |

898767-53-8 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)

![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)